5-Pyridin-2-YL-oxazole-2-carbaldehyde
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Overview
Description
5-Pyridin-2-YL-oxazole-2-carbaldehyde is an organic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . It is characterized by the presence of a pyridine ring fused to an oxazole ring, with an aldehyde functional group attached to the oxazole ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-2-YL-oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-2-YL-oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: 5-Pyridin-2-YL-oxazole-2-carboxylic acid.
Reduction: 5-Pyridin-2-YL-oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Pyridin-2-YL-oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 5-Pyridin-2-YL-oxazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde group and heterocyclic rings. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine and oxazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Pyridin-3-YL-oxazole-2-carbaldehyde: Similar structure but with the pyridine ring attached at a different position.
5-(Pyridin-2-yl)oxazole-2-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
5-(Pyridin-2-yl)oxazole-2-methanol: A reduced form of the compound with a primary alcohol group instead of an aldehyde
Uniqueness
5-Pyridin-2-YL-oxazole-2-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Its combination of a pyridine ring, oxazole ring, and aldehyde group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
CAS No. |
342601-38-1 |
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Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-3-1-2-4-10-7/h1-6H |
InChI Key |
PTVARLHHKZVXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)C=O |
Origin of Product |
United States |
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